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Compound of Interest

Compound Name: BMS961

Cat. No.: B15545142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

BMS-986165, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in various preclinical

mouse models. The information is compiled from several studies to guide researchers in

designing their own experiments.

Mechanism of Action
BMS-986165, also known as Deucravacitinib, is a highly potent and selective inhibitor of TYK2.

It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing it in an

inactive conformation. This allosteric inhibition prevents downstream signaling of key cytokines,

including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These

cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.

By blocking these pathways, BMS-986165 effectively modulates the differentiation and function

of immune cells such as CD4+ T cells.[1]

Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by BMS-986165.
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BMS-986165 inhibits TYK2-mediated signaling.

Quantitative Data Summary
The following tables summarize the dosages and administration details of BMS-986165 used in

various murine models.

Table 1: Dosage and Administration in Psoriasis Models

Mouse
Strain

Model
Induction

Dosage
Administr
ation
Route

Dosing
Frequenc
y

Vehicle
Referenc
e

6-8 week

old

C57BL/6

female

Imiquimod-

induced
30 mg/kg

Oral

gavage
Daily

10%

DMSO,

40%

PEG300,

5% Tween-

80, 45%

saline

[2]

Not

Specified

IL-23-

driven

acanthosis

7.5, 15,

and 30

mg/kg

Oral

gavage

Twice daily

(BID)

EtOH:TPG

S:PEG300

(5:5:90)

[3]

Table 2: Dosage and Administration in Colitis Models
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Mouse
Strain

Model
Induction

Dosage
Administr
ation
Route

Dosing
Frequenc
y

Vehicle
Referenc
e

SCID

anti-CD40

antibody-

induced

Not

specified

Not

specified

Not

specified

Not

specified
[4][5][6]

Table 3: Dosage and Administration in Lupus Models

Mouse
Strain

Model
Induction

Dosage
Administr
ation
Route

Dosing
Frequenc
y

Duration
Referenc
e

NZB/W

lupus-

prone

Spontaneo

us

10 mpk

(mg/kg)
Oral (PO)

Once daily

(QD)
16 weeks [4]

Female

NZB/W

lupus-

prone

Spontaneo

us

Not

specified

Not

specified

Chronic

dosing

Not

specified
[5][6]

Table 4: General Pharmacokinetic and Efficacy Studies

Mouse
Strain

Study
Type

Dosage
Administr
ation
Route

Dosing
Frequenc
y

Observati
on

Referenc
e

Not

Specified

IFN-γ

production

1 and 10

mg/kg

Not

specified

Not

specified

Reduced

IL-12 and

IL-18-

induced

IFN-γ

[5]

Experimental Protocols
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Below are detailed methodologies for key experiments cited in the literature.

Imiquimod-Induced Psoriasis Model
This protocol describes the induction of psoriasis-like skin inflammation in mice and treatment

with BMS-986165.

Workflow Diagram

Acclimatization
(≥ 1 week)

Day 0:
Hair Removal

Days 1-7:
Imiquimod Application

Days 1-6:
BMS-986165 or Vehicle

(Oral Gavage)

Day 7:
Euthanasia & Sample Collection

Click to download full resolution via product page

Workflow for the imiquimod-induced psoriasis model.

Materials:

6-8 week old C57BL/6 female mice

Imiquimod cream (5%)

BMS-986165

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]
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Oral gavage needles

Procedure:

Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to

the experiment.[2]

Day 0 - Hair Removal: Anesthetize the mice and shave a designated area on their backs to

expose the skin.[2]

Days 1-7 - Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved

area to induce psoriasis-like skin inflammation. A control group can receive a sham treatment

like vaseline.

Days 1-6 - Treatment Administration: Prepare BMS-986165 in the chosen vehicle to the

desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose). Administer the BMS-986165

solution or vehicle control to the respective groups via oral gavage.[2]

Monitoring: Daily, monitor and score the severity of skin inflammation using a standardized

scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema,

scaling, and skin thickness.

Day 7 - Sample Collection: Euthanize the mice and collect skin tissue and blood samples for

further analysis, such as histopathology, cytokine analysis, and flow cytometry.[2]

IL-23-Driven Acanthosis Model
This model evaluates the efficacy of BMS-986165 in an IL-23-induced skin inflammation model.

Procedure:

Model Induction: Administer intradermal injections of IL-23 into the ears of the mice every

other day from day 0 through day 9 of the study. This induces epidermal hyperplasia

(acanthosis) and inflammatory cellular infiltration.[3]

Treatment: Administer BMS-986165 (at 7.5, 15, and 30 mg/kg) or vehicle

(EtOH:TPGS:PEG300, 5:5:90) twice daily by oral gavage. The first dose is given the evening

before the first IL-23 injection.[3]
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Positive Control: An anti-IL-23 adnectin (3 mg/kg) can be administered subcutaneously

approximately 1 hour prior to the first IL-23 injection and then twice a week thereafter as a

positive control.[3]

Analysis: At the end of the study, assess the level of acanthosis. Quantitative polymerase

chain reaction (qPCR) analysis of skin biopsies can be performed to measure the expression

of inflammatory cytokines like IL-17A and IL-21.[3]

Lupus Nephritis Model
This protocol outlines the long-term treatment of lupus-prone mice with BMS-986165.

Procedure:

Animal Model: Use NZB/W lupus-prone mice, which spontaneously develop a disease

resembling human systemic lupus erythematosus (SLE).

Treatment: Administer BMS-986165 (e.g., 10 mg/kg) orally once daily for an extended

period, such as 16 weeks.[4]

Monitoring and Endpoints: Monitor the mice for signs of disease progression, including

proteinuria. At the end of the study, assess for nephritis and other disease endpoints. This

can include histological analysis of the kidneys to evaluate tubulointerstitial and glomerular

nephritis.[4][5] The expression of Type I interferon-dependent genes can also be measured

as a pharmacodynamic marker.[4][6]

Formulation and Solubility
BMS-986165 can be formulated for oral administration in mice using various vehicles. A

common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Another reported vehicle is a solution of ethanol, TPGS (d-α-tocopheryl polyethylene glycol

1000 succinate), and PEG300 in a 5:5:90 ratio.[3] For in vitro studies, BMS-986165 can be

dissolved in DMSO.[7]

Conclusion
BMS-986165 has demonstrated robust efficacy in various preclinical murine models of

autoimmune diseases when administered orally. The dosages typically range from 1 to 30
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mg/kg, administered once or twice daily. The specific dose and administration schedule should

be optimized based on the specific mouse model and experimental goals. These notes provide

a foundation for researchers to design and execute their own studies involving BMS-986165 in

mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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